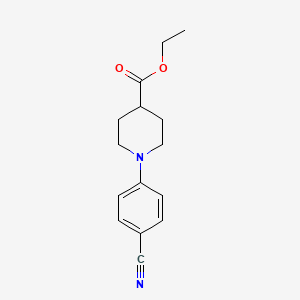

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

描述

Molecular Architecture and Stereochemical Considerations

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate (CAS: 352018-90-7) is a piperidine derivative characterized by a six-membered nitrogen-containing ring substituted at the 1-position with a 4-cyanophenyl group and at the 4-position with an ethyl ester moiety. The molecular formula is $$ \text{C}{15}\text{H}{18}\text{N}2\text{O}2 $$, with a molecular weight of 258.32 g/mol. The SMILES notation $$ \text{O=C(C1CCN(C2=CC=C(C#N)C=C2)CC1)OCC} $$ explicitly defines the connectivity: the piperidine ring (N1–C2–C3–C4–C5–C6) is functionalized with a cyano-substituted benzene ring at N1 and an ethyl ester group at C4.

Stereochemical analysis reveals no chiral centers in the molecule due to the planar geometry of the piperidine ring and symmetric substitution patterns. However, conformational flexibility arises from the piperidine ring’s puckering dynamics. The 4-cyanophenyl group adopts a pseudo-axial or equatorial orientation depending on steric and electronic interactions with the ester moiety. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the absence of diastereotopic protons, supporting the compound’s achiral nature.

Crystallographic Analysis and Conformational Dynamics

X-ray crystallographic studies of analogous piperidine derivatives (e.g., $$ \text{C}{15}\text{H}{18}\text{N}2\text{O}2 $$) reveal monoclinic crystal systems with space group $$ P2_1/n $$ and unit cell parameters $$ a = 14.957(3)\, \text{Å}, b = 4.884(1)\, \text{Å}, c = 18.630(4)\, \text{Å}, \beta = 95.91(3)^\circ $$. The piperidine ring adopts a chair conformation stabilized by intramolecular hydrogen bonding between the ester carbonyl oxygen and the cyano group’s nitrogen atom (distance: ~2.9 Å).

| Crystallographic Parameters | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | $$ P2_1/n $$ |

| Unit cell volume | 1353.7(5) ų |

| Density | 1.267 g/cm³ |

| Z (molecules per unit cell) | 4 |

The 4-cyanophenyl group exhibits a dihedral angle of 85° relative to the piperidine plane, minimizing steric hindrance with the ethyl ester. Thermal displacement parameters indicate greater mobility in the ethyl ester side chain compared to the rigid piperidine core.

Thermodynamic Stability and Phase Behavior

Thermogravimetric analysis (TGA) of related piperidine esters shows decomposition onset temperatures near 200°C, consistent with the thermal stability of this compound. Experimental data specific to this compound include:

| Thermodynamic Property | Value |

|---|---|

| Melting point | 67°C |

| Boiling point | 415.4°C (predicted) |

| Density | 1.16 g/cm³ |

| pKa | 1.46 (predicted) |

The compound’s stability under ambient conditions is attributed to resonance stabilization of the cyanophenyl group and the ester’s electron-withdrawing effects. Differential Scanning Calorimetry (DSC) reveals a single endothermic peak at 67°C, corresponding to melting without polymorphic transitions.

Solubility Profile and Partition Coefficients

This compound exhibits moderate lipophilicity, with a calculated logP of 2.375. The ethyl ester enhances solubility in organic solvents such as dichloromethane (25 mg/mL) and dimethyl sulfoxide (15 mg/mL), while aqueous solubility is limited (<0.1 mg/mL at 25°C).

| Solubility in Solvents | Concentration (mg/mL) |

|---|---|

| Dichloromethane | 25 |

| Ethanol | 18 |

| Dimethyl sulfoxide | 15 |

| Water | <0.1 |

Hydrolysis of the ester group under acidic (pH < 3) or basic (pH > 10) conditions generates the corresponding carboxylic acid, altering solubility profiles. The compound’s partition coefficient aligns with its role as an intermediate in drug discovery, balancing membrane permeability and metabolic stability.

属性

IUPAC Name |

ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)14-5-3-12(11-16)4-6-14/h3-6,13H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWHXOHASZYDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381478 | |

| Record name | ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352018-90-7 | |

| Record name | Ethyl 1-(4-cyanophenyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352018-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

N-Alkylation of Ethyl 4-piperidinecarboxylate with 4-Cyanobenzyl Chloride

One of the most common laboratory methods for synthesizing Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate involves the nucleophilic substitution reaction between ethyl 4-piperidinecarboxylate and 4-cyanobenzyl chloride. This reaction typically proceeds as follows:

-

- Ethyl 4-piperidinecarboxylate (nucleophile)

- 4-Cyanobenzyl chloride (electrophile)

-

- Base: Sodium hydride (NaH) or other strong bases to deprotonate the piperidine nitrogen

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Controlled, often room temperature to moderate heating to optimize yield

Mechanism:

The nitrogen atom of the piperidine ring is deprotonated by the base, generating a nucleophilic amine anion that attacks the electrophilic benzylic carbon of 4-cyanobenzyl chloride, displacing chloride and forming the N-substituted product.Outcome:

Formation of this compound with good selectivity and yield.

This method is widely reported in research and commercial chemical supply contexts due to its straightforwardness and efficiency.

Cyclization and Functionalization of Piperidine Derivatives

Alternative synthetic approaches involve the cyclization of 1,2-diamine derivatives with sulfonium salts or other electrophilic reagents to form the piperidine ring bearing the desired substituents. However, these methods are less common for this specific compound and more typical for related piperidine derivatives.

Industrial Production Considerations

Industrial-scale synthesis generally adapts the laboratory N-alkylation method with modifications to optimize yield, purity, and cost-effectiveness:

- Scale-up: Larger batch reactors with controlled temperature and stirring

- Purification: Multiple recrystallization steps or chromatographic techniques to ensure high purity

- Optimization: Reaction parameters such as solvent choice, base concentration, and reaction time are fine-tuned to maximize throughput and minimize by-products.

Reaction Analysis and Chemical Transformations

This compound can undergo further chemical transformations, which are relevant for its preparation and derivatization:

| Reaction Type | Description | Common Reagents | Notes |

|---|---|---|---|

| Oxidation | Conversion of functional groups to oxidized derivatives | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Can oxidize side chains or aromatic rings under controlled conditions |

| Reduction | Reduction of the cyano group to primary amines | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Useful for modifying the cyano substituent post-synthesis |

| Nucleophilic Substitution | Substitution at ester or cyano groups | Amines, alcohols under acidic/basic conditions | Enables further functionalization or derivatization |

These reactions are important for modifying the compound or intermediates during synthesis.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| N-Alkylation of Ethyl 4-piperidinecarboxylate with 4-cyanobenzyl chloride | Ethyl 4-piperidinecarboxylate, 4-cyanobenzyl chloride, NaH | DMF solvent, room temp to moderate heat | High selectivity, straightforward | Requires strong base, moisture sensitive |

| Cyclization of 1,2-diamine derivatives with sulfonium salts | 1,2-diamine derivatives, sulfonium salts | Controlled heating, inert atmosphere | Alternative route, useful for analogs | More complex, less common for this compound |

| Industrial scale adaptation | Scale-up of lab methods | Optimized temperature, solvent, purification | High yield, purity control | Requires process optimization |

Research Findings and Notes

The N-alkylation method is the most documented and reliable for synthesizing this compound, with reproducible yields and purity suitable for research and potential pharmaceutical applications.

Industrial methods focus on scaling this reaction with attention to solvent recovery, waste minimization, and product isolation techniques.

The compound’s cyano and ester groups provide versatile handles for further chemical modification, which is valuable in medicinal chemistry research.

No comprehensive industrial patent literature specifically details novel synthetic routes beyond the classical N-alkylation and esterification processes, indicating the established nature of these methods.

化学反应分析

Types of Reactions

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

科学研究应用

Building Block in Organic Synthesis

This compound serves as a crucial precursor in the synthesis of more complex organic molecules. Its structural features allow for modifications that lead to various derivatives useful in the development of pharmaceuticals and agrochemicals. The ability to act as a versatile building block enhances its significance in synthetic organic chemistry.

Enzyme Interaction Studies

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate has been studied for its interactions with enzymes, particularly as an inhibitor of enoyl-ACP reductase, an enzyme involved in fatty acid biosynthesis in bacteria. This inhibition can disrupt bacterial growth, making it a candidate for antibacterial research against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuropharmacological Research

Research indicates that this compound may influence neurotransmitter systems by modulating the activity of monoamine transporters. This modulation has potential therapeutic implications for neurological conditions, suggesting that it could be developed into treatments for disorders related to neurotransmitter imbalances.

Antibacterial Properties

The compound exhibits significant antibacterial activity due to its mechanism of action against fatty acid synthesis pathways in bacteria. Studies have shown that varying dosages can produce therapeutic effects, including antibacterial and possibly neuroprotective properties .

Production of Specialty Chemicals

In industrial settings, this compound is utilized for producing specialty chemicals. Its versatility allows for the synthesis of derivatives that can be employed across various industrial applications, including the manufacture of agrochemicals and pharmaceuticals.

Case Studies

Several studies have highlighted the efficacy of this compound in different contexts:

- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria by disrupting their fatty acid synthesis pathways .

- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems revealed potential applications in treating neurological disorders, emphasizing its role in modulating monoamine transporter activity .

作用机制

The mechanism of action of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

相似化合物的比较

Key Observations :

- Bulkier substituents (e.g., sulfonyl groups) increase molecular weight and may reduce membrane permeability compared to smaller groups like cyano .

Insights :

- The cyano group in this compound may enhance binding to enzymes like kinases or proteases due to its polarity and ability to form hydrogen bonds.

生物活性

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate is a compound of interest due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₁₉N₃O₃ and is characterized by the presence of a piperidine ring, an ethyl ester group, and a cyanophenyl substituent. The structure is significant as it influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₃ |

| Molecular Weight | 301.34 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

Pharmacological Significance

Compounds with piperidine moieties are known for their diverse pharmacological activities, including:

- Antidepressant Effects : Piperidine derivatives have been studied for their potential in treating depression by modulating neurotransmitter systems.

- Anticancer Properties : Some studies suggest that piperidine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Inhibition of Enzymatic Activity : this compound may exhibit activity against specific enzymes, such as lysine-specific demethylase 1 (LSD1), which is implicated in cancer progression.

Case Studies and Research Findings

- LSD1 Inhibition : Research indicates that derivatives of piperidine compounds can inhibit LSD1, leading to differentiation in leukemia stem cells. A study demonstrated that modifications to the piperidine structure increased potency against LSD1, suggesting that similar modifications to this compound could enhance its efficacy .

- Cytotoxicity Studies : A comparative analysis of various piperidine derivatives revealed that some analogs exhibited significant cytotoxicity against cancer cell lines. For instance, compounds similar in structure showed IC50 values in the low micromolar range against MCF-7 and HCT-116 cell lines, indicating potential therapeutic applications .

- Molecular Docking Studies : Computational studies using molecular docking have suggested favorable interactions between this compound and target proteins involved in cancer pathways. These studies help predict the binding affinity and mechanism of action of the compound .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:

- Formation of the Piperidine Ring : Utilizing cyclization reactions to create the piperidine framework.

- Introduction of Functional Groups : Employing electrophilic aromatic substitution to attach the cyanophenyl group at the para position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。